N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxyphenyl group, a thiophenylmethyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenyl halide reacts with the benzamide core.
Attachment of the Thiophenylmethyl Group: The thiophenylmethyl group can be attached via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.
Biology and Medicine:
Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing improved performance characteristics.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and thiophenylmethyl groups can contribute to the binding affinity and specificity, while the benzamide core can influence the overall pharmacokinetic properties.
Comparison with Similar Compounds
N-(4-METHOXYPHENYL)-N-METHYLBENZAMIDE: Lacks the thiophenylmethyl group, which may result in different chemical and biological properties.
N-(4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Contains a furan ring instead of a thiophene ring, potentially altering its reactivity and applications.
Uniqueness: N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxyphenyl and thiophenylmethyl groups allows for diverse applications and interactions, distinguishing it from other benzamide derivatives.
Properties
Molecular Formula |
C19H17NO2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H17NO2S/c1-22-17-11-9-16(10-12-17)20(14-18-8-5-13-23-18)19(21)15-6-3-2-4-7-15/h2-13H,14H2,1H3 |
InChI Key |
NEDAPXNUQSJWDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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